molecular formula C14H13NOS B5130797 3-Naphthalen-2-yloxypropyl thiocyanate

3-Naphthalen-2-yloxypropyl thiocyanate

Cat. No.: B5130797
M. Wt: 243.33 g/mol
InChI Key: RWSDVACBGIDRDM-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yloxypropyl thiocyanate is a thiocyanate derivative characterized by a naphthalen-2-yloxypropyl substituent. Thiocyanates (SCN⁻ derivatives) are known for their diverse chemical reactivity and biological activities, including enzyme inhibition and interactions with biological transporters .

Properties

IUPAC Name

3-naphthalen-2-yloxypropyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-11-17-9-3-8-16-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSDVACBGIDRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yloxypropyl thiocyanate typically involves the reaction of 3-naphthalen-2-yloxypropyl halide with a thiocyanate salt. One common method is the nucleophilic substitution reaction where the halide (e.g., bromide or chloride) is replaced by the thiocyanate group. The reaction is usually carried out in an aprotic solvent such as acetone or acetonitrile, with the thiocyanate salt (e.g., potassium thiocyanate) acting as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yloxypropyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of different thiocyanate derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiols or other sulfur-containing compounds.

    Electrophilic Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

3-Naphthalen-2-yloxypropyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yloxypropyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the naphthalene ring can interact with aromatic systems in biological targets, potentially affecting their function. The compound’s effects may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Compounds

Thiocyanate derivatives vary significantly in activity and stability based on substituent groups. Below is a detailed comparison with key analogs:

Alkyl vs. Aryl Thiocyanates

  • N-Propyl isothiocyanate (6) : Exhibits moderate inhibition of Akt phosphorylation (a key cancer pathway) at 1–2 µM concentrations. Its alkyl chain likely reduces steric hindrance but limits aromatic interactions with target proteins .
  • N-Benzyl thiocyanate (11) : The benzyl group enhances Akt inhibition potency compared to N-propyl derivatives, attributed to improved hydrophobic interactions and π-stacking with enzyme active sites .

Heterocyclic and Aromatic Substituents

  • 5-(2-Naphthoyl)-3-phenyl-... (7k) : A naphthoyl-substituted thiocyanate with a melting point of 118–119°C and 68% synthetic yield. The naphthalene ring increases molecular rigidity and may enhance binding to hydrophobic pockets in enzymes .
  • Thiophene derivatives (e.g., 7j) : Substitution with thiophene (a sulfur-containing heterocycle) results in a lower melting point (122–123°C) and distinct IR absorption at 1674 cm⁻¹ (C=O stretch), suggesting altered electronic properties compared to purely aromatic substituents .

Data Tables: Comparative Analysis of Thiocyanate Derivatives

Key Research Findings

  • Substituent Effects : Aryl and heterocyclic groups (e.g., benzyl, naphthoyl) improve target binding and thermal stability compared to alkyl chains .
  • Synthetic Yields : Most thiocyanates in the evidence show yields of 66–70%, suggesting robust synthetic routes for aromatic derivatives .
  • Biological Potency : Structural complexity correlates with enhanced activity, as seen in benzyl and naphthoyl derivatives .

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